molecular formula C20H22ClNO2 B216873 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride CAS No. 100482-63-1

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride

Cat. No. B216873
CAS RN: 100482-63-1
M. Wt: 343.8 g/mol
InChI Key: OPFMPEFDUHLQIQ-CALJPSDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride, also known as DMBA-HCl, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride inhibits PKC by binding to the catalytic domain of the enzyme. It competes with the substrate for the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. The inhibition of PKC by 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several advantages in lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool compound to study the role of PKC in various cellular processes. Additionally, it has been extensively characterized in various cell lines and animal models, making it a well-established compound for scientific research. However, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has some limitations as well. It is a toxic compound and should be handled with care. Additionally, it has been shown to inhibit other kinases besides PKC, which may lead to off-target effects.

Future Directions

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several future directions in scientific research. It can be used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, it can be used to develop PKC-targeted therapeutics for the treatment of various diseases. Furthermore, it can be used to study the interaction of PKC with other signaling pathways, which may lead to the development of novel therapeutics for various diseases.

Synthesis Methods

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride can be synthesized by reacting 1,1-Diphenyl-3-buten-2-one with morpholine and hydrochloric acid. The reaction proceeds through a Michael addition followed by a cyclization reaction, resulting in the formation of 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride. The purity of the synthesized compound can be checked by using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the activity of PKC in various cell lines, including cancer cells. Therefore, it has been used as a tool compound to study the role of PKC in various cellular processes and to develop PKC-targeted therapeutics.

properties

CAS RN

100482-63-1

Product Name

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

(E)-4-morpholin-4-ium-4-yl-1,1-diphenylbut-3-en-2-one;chloride

InChI

InChI=1S/C20H21NO2.ClH/c22-19(11-12-21-13-15-23-16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-12,20H,13-16H2;1H/b12-11+;

InChI Key

OPFMPEFDUHLQIQ-CALJPSDSSA-N

Isomeric SMILES

C1COCC[NH+]1/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

SMILES

C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

synonyms

1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride

Origin of Product

United States

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